Luteolin vs. Apigenin: 50% Lower Intestinal Permeability and Oral Bioavailability in Rats
In a direct comparative rat study, luteolin demonstrated significantly lower oral exposure than apigenin when administered as part of a Flos Chrysanthemi extract (FCE). Despite similar extract composition (6.5% luteolin vs. 5.4% apigenin, w/w), luteolin's permeability (k(a) 7.96×10⁻² min⁻¹; P(eff) 4.87×10⁻³ cm/min) was approximately 50% that of apigenin (k(a) 18.5×10⁻² min⁻¹; P(eff) 10.8×10⁻³ cm/min) [1]. Consequently, the oral bioavailability of luteolin was 30.4%, compared to 51.1% for apigenin [1].
| Evidence Dimension | Intestinal permeability (k(a) and P(eff)) and oral bioavailability |
|---|---|
| Target Compound Data | k(a): 7.96×10⁻² min⁻¹; P(eff): 4.87×10⁻³ cm/min; Bioavailability: 30.4% |
| Comparator Or Baseline | Apigenin: k(a) 18.5×10⁻² min⁻¹; P(eff) 10.8×10⁻³ cm/min; Bioavailability: 51.1% |
| Quantified Difference | Luteolin permeability ~50% lower; bioavailability 30.4% vs 51.1% |
| Conditions | In situ rat intestinal single-pass perfusion model; oral administration of FCE to rats. |
Why This Matters
Procurement decisions for in vivo studies must account for luteolin's lower oral bioavailability, which may necessitate higher doses or alternative formulations compared to apigenin.
- [1] Chen Z, Kong S, Song F, Li L, Jiang H. The exposure of luteolin is much lower than that of apigenin in oral administration of Flos Chrysanthemi extract to rats. Drug Metab Pharmacokinet. 2012;27(1):94-103. View Source
